

A Comparative Analysis of Spectroscopic Data for Dichlorobenzaldehyde Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichlorobenzaldehyde

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This guide provides a detailed comparison of the spectroscopic data for various isomers of dichlorobenzaldehyde, a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the distinct spectroscopic signatures of each isomer is paramount for researchers, scientists, and drug development professionals in ensuring compound identity and purity. The following sections present a comprehensive analysis of ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Data Presentation

The spectroscopic data for the dichlorobenzaldehyde isomers are summarized in the tables below, allowing for a direct comparison of their key features.

^1H NMR Spectroscopic Data

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Isomer	Aldehyde Proton (CHO) δ (ppm)	Aromatic Protons δ (ppm)	Coupling Constants (J, Hz)
2,3-Dichlorobenzaldehyde	10.49	7.85, 7.71, 7.36	Not specified
2,4-Dichlorobenzaldehyde	10.39	7.85, 7.45, 7.36	J(A,D)=0.8, J(B,D)=8.2, J(B,C)=0.4, J(C,D)=2.0[1]
2,6-Dichlorobenzaldehyde	Not explicitly found	Not explicitly found	Not explicitly found
3,4-Dichlorobenzaldehyde	9.95	7.96, 7.73, 7.64	J(C,D)=8.2, J(B,C)=1.8[2]
3,5-Dichlorobenzaldehyde	9.93	7.75, 7.60	J(B,C)=2.0[3]

¹³C NMR Spectroscopic Data

The chemical shifts (δ) are reported in parts per million (ppm).

Isomer	Carbonyl Carbon (C=O) δ (ppm)	Aromatic Carbons δ (ppm)
2,3-Dichlorobenzaldehyde	Data available, specific shifts not listed in search results[4][5]	Data available, specific shifts not listed in search results[4][5]
2,4-Dichlorobenzaldehyde	Not explicitly found	Not explicitly found
2,6-Dichlorobenzaldehyde	Data available, specific shifts not listed in search results[6][7]	Data available, specific shifts not listed in search results[6][7]
3,4-Dichlorobenzaldehyde	Not explicitly found	Not explicitly found
3,5-Dichlorobenzaldehyde	Data available, specific shifts not listed in search results[8][9]	Data available, specific shifts not listed in search results[8][9]

Infrared (IR) Spectroscopy Data

Key absorption frequencies are reported in wavenumbers (cm^{-1}).

Isomer	C=O Stretch (cm^{-1})	Aldehyde C-H Stretch (cm^{-1})	Aromatic C=C Stretch (cm^{-1})
2,3-Dichlorobenzaldehyde	~1700-1740	~2750 & 2850	~1475-1600
2,4-Dichlorobenzaldehyde	~1705	~2750 & 2850	~1475-1600
2,6-Dichlorobenzaldehyde	Data available, specific frequency not listed in search results[10][11]	Data available, specific frequency not listed in search results[10][11]	Data available, specific frequency not listed in search results[10][11]
3,4-Dichlorobenzaldehyde	~1690-1700	~2700-2850	Data available, specific frequency not listed in search results[12]
3,5-Dichlorobenzaldehyde	Data available, specific frequency not listed in search results[13][14]	Data available, specific frequency not listed in search results[13][14]	Data available, specific frequency not listed in search results[13][14]

Note: General frequency ranges for aldehyde and aromatic stretches are based on established spectroscopic principles.[15][16][17][18]

Mass Spectrometry (MS) Data

The mass-to-charge ratio (m/z) for the molecular ion and key fragments are listed. All isomers have a molecular weight of approximately 175.01 g/mol .[5][10][12]

Isomer	Molecular Ion (M ⁺) m/z	Key Fragment Ions m/z
2,3-Dichlorobenzaldehyde	174 (base peak often M-1)	Data available, specific fragments not listed in search results[5]
2,4-Dichlorobenzaldehyde	174 (with isotopic peaks at 176, 178)	173 (M-1), 145, 111, 75[1]
2,6-Dichlorobenzaldehyde	174	Data available, specific fragments not listed in search results[10]
3,4-Dichlorobenzaldehyde	174	Data available, specific fragments not listed in search results[12]
3,5-Dichlorobenzaldehyde	174	173 (M-1), 175 (isotopic peak) [14][19]

Note: The fragmentation of aromatic aldehydes typically involves the loss of a hydrogen atom (M-1) or the entire aldehyde group (M-29).[20][21]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on spectrometers operating at frequencies ranging from 90 MHz to 400 MHz.[1][2][3][22]

- **Sample Preparation:** A small quantity of the dichlorobenzaldehyde isomer (e.g., 30-40 mg) was dissolved in approximately 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄).[1][2][3][22]
- **Data Acquisition:** The dissolved sample was transferred to an NMR tube. Spectra were recorded at room temperature. Chemical shifts were referenced to the residual solvent peak

or an internal standard like tetramethylsilane (TMS).[23]

- Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectra were phase and baseline corrected.

Infrared (IR) Spectroscopy

IR spectra were obtained using Fourier Transform Infrared (FTIR) spectrometers.

- Sample Preparation: Solid samples were typically prepared as Potassium Bromide (KBr) pellets.[24][25] Alternatively, spectra were recorded using an Attenuated Total Reflectance (ATR) accessory where the neat sample is placed in direct contact with the crystal.[24] For gas-phase measurements, the sample was vaporized.[10]
- Data Acquisition: A background spectrum was collected first. The sample was then scanned, and the resulting spectrum is a ratio of the sample scan to the background scan. Data is typically collected over a range of 4000-400 cm^{-1} .

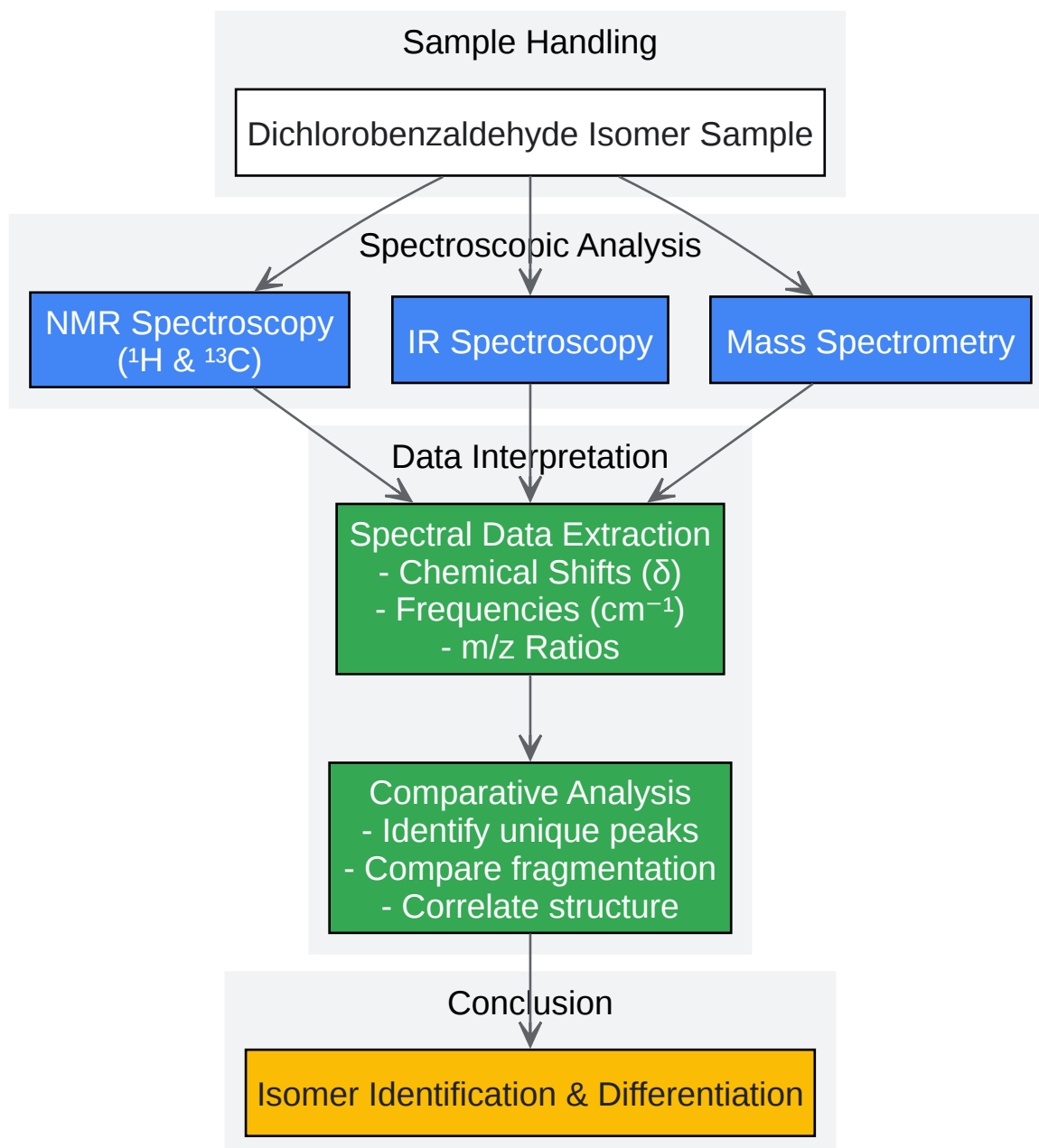
Mass Spectrometry (MS)

Mass spectra were acquired using mass spectrometers, often coupled with a Gas Chromatography (GC) inlet.

- Sample Introduction: The sample was introduced into the ion source, where it was vaporized and ionized.
- Ionization: Electron Ionization (EI) is a common method, typically using an energy of 70 eV. [1][19]
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: An electron multiplier or similar detector was used to detect the ions, generating the mass spectrum.

Visualization

The logical workflow for the comparative analysis of dichlorobenzaldehyde isomers is depicted below.



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Caption: Workflow for Spectroscopic Comparison of Isomers.

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